molecular formula C18H23BrN2O4 B6349228 4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-13-5

4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349228
CAS No.: 1326811-13-5
M. Wt: 411.3 g/mol
InChI Key: NJBLZAMVJHUONN-UHFFFAOYSA-N
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Description

4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a diester.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via an acylation reaction using 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Final Functionalization: The carboxylic acid group is introduced through hydrolysis of an ester intermediate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include dehalogenated compounds or alcohols.

    Substitution: Products may include substituted benzoyl derivatives.

Scientific Research Applications

4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving spirocyclic compounds.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific and potent effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • 4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • 8-Benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Uniqueness

4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct physical and chemical properties compared to linear or monocyclic compounds.

Biological Activity

4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H23BrN2O4
  • Molecular Weight : 411.29 g/mol
  • Density : Approximately 1.50 g/cm³ (predicted)
  • Boiling Point : Estimated at 580.2 ± 50.0 °C

These properties can influence its solubility, bioavailability, and overall biological activity.

Research indicates that compounds similar to this compound may act on various biological targets, including:

  • Inhibition of Crystallization : Some derivatives have shown efficacy in inhibiting the crystallization of l-cystine, which is crucial for preventing stone formation in conditions like cystinuria .
  • Antagonistic Activity : Compounds in the diazaspiro series often exhibit antagonistic effects on specific receptors, potentially leading to anti-inflammatory or analgesic outcomes.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticrystallization Inhibits l-cystine crystallization effectively in vitro and in vivo models .
Anti-inflammatory Potentially reduces inflammation through receptor antagonism, though specific studies on this compound are limited .
Toxicity Profile Preliminary studies suggest a favorable safety profile with no significant adverse effects noted in animal models .

Case Studies

  • Cystinuria Model :
    • In a study involving Slc3a1-knockout mice (a model for cystinuria), the compound demonstrated significant inhibition of l-cystine crystallization. Only 8% of treated mice developed stones compared to over 54% in untreated controls, indicating its potential as a therapeutic agent for managing cystinuria .
  • Synthesis and Evaluation :
    • The synthesis of this compound and its analogs has been explored to enhance their biological activity. Structural modifications have led to improved potency against l-cystine crystallization with EC50 values as low as 29.5 nM for some derivatives .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of diazaspiro compounds:

  • The incorporation of bioisosteric groups has been shown to improve the efficacy of these compounds in inhibiting pathological processes such as crystallization and inflammation.
  • Studies have indicated that specific substitutions on the benzoyl ring can significantly alter the pharmacokinetic properties and overall effectiveness of these compounds.

Properties

IUPAC Name

4-(4-bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O4/c1-2-9-20-10-7-18(8-11-20)21(15(12-25-18)17(23)24)16(22)13-3-5-14(19)6-4-13/h3-6,15H,2,7-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBLZAMVJHUONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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